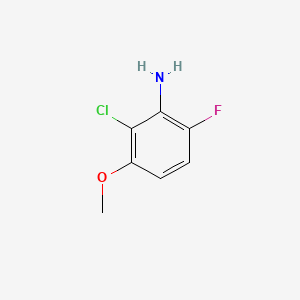

2-Chloro-6-fluoro-3-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCMJQAVMDONLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 2-Chloro-6-fluoro-3-methoxyaniline in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Pharmaceutical Scientists

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile precursors for a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0), a highly functionalized aniline derivative poised for significant applications in the synthesis of novel pharmaceuticals. We will delve into its physicochemical properties, propose a logical synthetic pathway, explore its potential applications in drug development, and provide essential safety and handling protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique attributes of this compound in their research endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a unique trifunctionalized aromatic amine. The specific arrangement of its substituents—a chlorine atom, a fluorine atom, and a methoxy group—offers a nuanced platform for molecular design. The electron-withdrawing nature of the halogens and the electron-donating character of the methoxy group create a distinct electronic environment on the aniline ring, influencing its reactivity and potential interactions with biological targets.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1017777-58-0 | [3] |

| Molecular Formula | C₇H₇ClFNO | [4] |

| Molecular Weight | 175.59 g/mol | [4] |

| Appearance | White to yellow powder or crystals | [4] |

| Melting Point | 37-40°C | [4] |

| Purity | Typically ≥97% | [4] |

Proposed Synthesis Pathway

While specific proprietary synthesis methods may vary, a logical and efficient synthetic route to this compound can be conceptualized based on established organic chemistry principles and analogous transformations reported for similar halogenated anilines.[5][6] A plausible multi-step synthesis is outlined below, starting from a readily available precursor.

Conceptual Synthesis Workflow

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorination of 1-Fluoro-2-methoxy-3-nitrobenzene

-

To a solution of 1-fluoro-2-methoxy-3-nitrobenzene in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) in stoichiometric amounts.

-

Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-fluoro-4-methoxy-3-nitrobenzene.

Causality: The choice of NCS provides a regioselective and mild method for chlorination of the activated aromatic ring. The position of chlorination is directed by the existing activating (methoxy) and deactivating (nitro) groups.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude intermediate from Step 1 in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

-

Monitor the reaction until the disappearance of the starting material.

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

Causality: The reduction of the nitro group to an amine is a standard and high-yielding transformation. The choice between metal/acid reduction and catalytic hydrogenation depends on the scale of the reaction and the presence of other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold or intermediate in the synthesis of complex, biologically active molecules. The aniline functional group is a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.[6]

The substituents on the aromatic ring each play a crucial role in modulating the physicochemical properties of the final compound:

-

Fluorine: Often introduced to block metabolic oxidation, enhance binding affinity through hydrogen bonding or dipolar interactions, and improve pharmacokinetic properties such as bioavailability.

-

Chlorine: Can increase lipophilicity, which may enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding.[7]

-

Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for prodrug strategies or a point of metabolic clearance.

The combination of these groups makes this aniline derivative an attractive starting point for the development of kinase inhibitors, GPCR modulators, and other targeted therapies.

Role as a Key Building Block in a Drug Discovery Cascade

Caption: Application of this compound in a drug discovery workflow.

Anilines are known to have some potential for metabolic instability or toxicity, which necessitates careful molecular design when incorporating them into drug candidates.[1][8] However, the substitution pattern of this compound may mitigate some of these liabilities, and its utility as a synthetic intermediate allows for the aniline moiety to be transformed into other functional groups during the synthetic sequence.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A summary of the key safety information is provided below. For complete details, consult the full Safety Data Sheet (SDS).[9]

| Safety Aspect | Information | Source |

| Pictograms | No data available | |

| Signal Word | No data available | |

| Hazard Statements | No data available | |

| Precautionary Statements | Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. | |

| First Aid (Inhalation) | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician. | |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | |

| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | |

| Fire-Fighting Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [10] |

Note: The safety information provided is based on available data, which is limited. Similar halogenated anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10][11][12] It is imperative to handle this compound with care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule. ¹⁹F NMR will show a signal corresponding to the fluorine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, and C-Cl and C-F stretches.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.

Conclusion

This compound is a valuable and highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds and explore new chemical space. By understanding its synthesis, reactivity, and safety profile, researchers can effectively incorporate this versatile intermediate into their drug discovery programs, accelerating the development of the next generation of therapeutic agents.

References

- Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]

- Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. [Link]

- This compound Safety D

- Can Aniline Be Used In Drug Development? (2025, February 17). Bloom Tech. [Link]

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). PMC - PubMed Central. [Link]

- 2-Chloro-6-fluoro-3,5-dimethoxyaniline. PubChem. [Link]

- Preparation process of 2-chloro-6-fluoroaniline. (2016).

- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025, August 7).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]

- 2-Fluoro-3-methoxyaniline. PubChem. [Link]

- This compound. MySkinRecipes. [Link]

Sources

- 1. biopartner.co.uk [biopartner.co.uk]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [myskinrecipes.com]

- 5. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cresset-group.com [cresset-group.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 2-Chloro-6-fluoroaniline | 363-51-9 [sigmaaldrich.com]

2-Chloro-6-fluoro-3-methoxyaniline chemical properties

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyaniline for Advanced Research

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to innovation. Substituted anilines, in particular, serve as foundational precursors for a vast array of bioactive molecules and advanced materials. This compound emerges as a compound of significant interest, offering a unique substitution pattern that provides chemists with precise control over steric and electronic properties. The presence of chloro, fluoro, and methoxy groups on the aniline core creates a unique chemical environment, influencing reactivity, intermolecular interactions, and metabolic stability.[1][2]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to provide field-proven insights into its physicochemical properties, spectroscopic characterization, plausible synthetic routes, chemical reactivity, and safe handling protocols. This document is structured to serve as a practical and authoritative resource for leveraging this compound in advanced research and development projects.

Section 1: Core Physicochemical Properties

The physical and chemical properties of a molecule are the foundation upon which its applications are built. For this compound, these properties are dictated by the interplay of its amine, chloro, fluoro, and methoxy functional groups. The data presented below has been consolidated from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1017777-58-0 | [3][4] |

| Molecular Formula | C₇H₇ClFNO | [3] |

| Molecular Weight | 175.59 g/mol | [3] |

| Appearance | Expected to be a solid or semi-solid | |

| Purity (Typical) | ≥95% | [3] |

| Predicted XLogP3 | ~2.0-2.5 (Estimated based on similar structures) | [5] |

| Predicted pKa | ~2-3 (Estimated, aniline pKa lowered by EWGs) | |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DCM, EtOAc, MeOH |

Expert Insight: The electron-withdrawing nature of the chlorine and fluorine atoms significantly reduces the basicity of the aniline nitrogen, lowering its pKa compared to unsubstituted aniline. This has direct implications for its reactivity and its behavior in biological systems. The methoxy group, while electron-donating through resonance, has a lesser impact due to the overwhelming inductive effects of the halogens.

Section 2: Spectroscopic Characterization: A Predictive and Practical Guide

Predicted Spectroscopic Data

The following table outlines the expected spectral features, which are crucial for confirming the identity and purity of the compound during synthesis or upon receipt from a supplier.

| Technique | Expected Features |

| ¹H NMR | δ 6.5-7.5 ppm: Two aromatic protons, appearing as doublets or doublet of doublets due to H-F and H-H coupling. δ ~4.0 ppm: A broad singlet corresponding to the two amine (-NH₂) protons. δ ~3.9 ppm: A singlet corresponding to the three methoxy (-OCH₃) protons. |

| ¹³C NMR | δ 140-160 ppm: Aromatic carbons attached to F, O, and N will be downfield, with characteristic C-F coupling constants (¹JCF ~240 Hz). δ 110-130 ppm: Aromatic carbons attached to Cl and H. δ ~56 ppm: Methoxy carbon (-OCH₃). |

| FT-IR (KBr) | 3350-3500 cm⁻¹: N-H stretching (two bands for primary amine). 2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). 1600-1620 cm⁻¹: N-H bending. 1200-1300 cm⁻¹: C-O stretching (aryl ether). 1000-1100 cm⁻¹: C-F stretching. 700-850 cm⁻¹: C-Cl stretching. |

| Mass Spec (EI) | M⁺ at m/z 175/177: A characteristic molecular ion peak with a ~3:1 ratio, indicative of the presence of one chlorine atom. Fragmentation: Expect loss of CH₃, OCH₃, and Cl. |

Protocol 2.1: Standardized Spectroscopic Analysis

This protocol ensures reproducible and high-quality data for structural verification.

1. Sample Preparation:

- NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

- FT-IR: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogenous mixture is formed. Press the mixture into a transparent pellet using a hydraulic press.[7]

- MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as methanol or acetonitrile.

2. Data Acquisition:

- NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use standard pulse programs. For ¹³C, ensure a sufficient number of scans (e.g., 1024) and a relaxation delay of at least 2 seconds for accurate integration of all carbon signals.[6]

- FT-IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan with an empty pellet holder or pure KBr pellet.[6]

- MS: Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet. Acquire data in both positive and negative ion modes if using ESI, or in EI mode to observe fragmentation patterns.

3. Data Analysis:

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

- Compare the observed chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios with the predicted values and data from structurally related molecules to confirm the structure of this compound.[8]

Section 3: Synthesis and Purification Workflow

A reliable synthetic route is crucial for obtaining high-purity material for research. While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be proposed based on established organohalogen chemistry. The following multi-step synthesis starts from the commercially available 2-fluoro-3-methoxyaniline.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Protocol 3.1: Laboratory-Scale Synthesis

Causality Statement: This protocol employs a protection-chlorination-deprotection strategy. The initial acetylation of the amine group (Step 1) is critical to prevent side reactions and to deactivate the ring slightly, allowing for more controlled chlorination. N-Chlorosuccinimide (NCS) is chosen as a mild and selective chlorinating agent for the activated aromatic ring (Step 2). The final acidic hydrolysis (Step 3) efficiently removes the acetyl protecting group to yield the target aniline.

Step 1: Acetylation of 2-Fluoro-3-methoxyaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-fluoro-3-methoxyphenyl)acetamide.

Step 2: Regioselective Chlorination

-

Dissolve the crude acetamide from Step 1 in acetonitrile (10 volumes).

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. Note: The chlorine is directed ortho to the activating acetamido group and ortho to the fluorine, leading to the desired 2-chloro-6-fluoro substitution pattern.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Once complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-(2-chloro-6-fluoro-3-methoxyphenyl)acetamide.

Step 3: Hydrolysis to this compound

-

To the crude product from Step 2, add a mixture of ethanol and 6M aqueous HCl (1:1 v/v).

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecular architectures. The substituents provide a powerful toolkit for modulating the properties of the final compound.[9]

Caption: Key reactivity pathways for this compound.

Key Reactive Sites:

-

The Amine (-NH₂) Group: This is the primary site for reactions such as diazotization (to form diazonium salts for Sandmeyer-type reactions), acylation (to form amides), and sulfonylation (to form sulfonamides). These transformations are fundamental in building larger molecules.

-

The Aromatic Ring: The ring is activated towards electrophilic substitution, though the positions are heavily directed by the existing substituents. The C4 and C5 positions are the most likely sites for further functionalization. More importantly, the chloro-substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds, which are critical in modern drug synthesis.

Role in Drug Development:

-

Scaffold Engineering: The chloro and fluoro groups can engage in halogen bonding and other specific interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.[2]

-

Metabolic Stability: The fluorine atom at the C6 position can block metabolic oxidation at that site, a common strategy used to improve the pharmacokinetic profile of a drug candidate.

-

Modulating Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and its presence, along with the halogens, allows for fine-tuning of properties like lipophilicity (LogP) and solubility.[1]

-

Versatile Intermediate: This compound is an excellent precursor for synthesizing more complex heterocyclic systems, which are prevalent in pharmaceuticals. For example, similar anilines are used as key intermediates for APIs like the anti-inflammatory drug lumiracoxib.[10][11]

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. While specific toxicity data for this compound is limited, a conservative approach based on data for structurally related compounds is warranted.[12][13] For instance, the related compound 2-Chloro-6-fluoroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[14][15]

Protocol 5.1: Safe Handling and Emergency Procedures

1. Personal Protective Equipment (PPE):

- Always wear a lab coat, nitrile gloves, and chemical safety goggles.

- All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

2. Handling and Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

- Keep in a dark place, under an inert atmosphere, and at recommended temperatures (e.g., 2-8°C) for long-term stability.

3. Accidental Release Measures:

- In case of a spill, evacuate the area.

- Use personal protective equipment and absorb the spill with an inert material (e.g., vermiculite, sand).

- Collect the waste in a sealed container for proper disposal.[13]

4. First-Aid Measures:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

- Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Conclusion

This compound represents a strategically designed chemical building block with significant potential for applications in drug discovery and materials science. Its unique substitution pattern offers a sophisticated tool for researchers to control molecular properties and explore novel chemical space. By understanding its core properties, employing rigorous spectroscopic and synthetic protocols, and adhering to strict safety guidelines, scientists can effectively unlock the full potential of this versatile compound.

References

- PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. National Center for Biotechnology Information.

- ChemUniverse. (n.d.). This compound [P41119].

- LookChem. (n.d.). This compound Safety Data Sheets(SDS).

- PubChem. (n.d.). 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information.

- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.

Sources

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyaniline: A Key Building Block in Modern Synthesis

This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methoxyaniline, a polysubstituted aniline derivative of significant interest to professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its molecular structure, physicochemical properties, a representative synthetic workflow, and its critical applications, grounding the discussion in established chemical principles and safety protocols.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational scaffolds in organic synthesis. The precise arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, making it a versatile precursor for a vast array of complex target molecules. This compound (CAS No. 1017777-58-0) is a prime example of a strategically designed building block.[1][2] The interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group creates a unique chemical personality, influencing reactivity and potential intermolecular interactions. This makes it a valuable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[3][4]

Molecular Structure and Physicochemical Profile

The structural arrangement of this compound is key to its utility. The ortho- and meta-substituents relative to the amine group provide specific steric hindrance and electronic modulation for subsequent chemical transformations.

Caption: 2D Molecular Structure of this compound.

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key data for this molecule.

| Property | Value | Source(s) |

| CAS Number | 1017777-58-0 | [2] |

| Molecular Formula | C₇H₇ClFNO | [2] |

| Molecular Weight | 175.59 g/mol | [5] |

| Appearance | White to yellow powder or crystals | [5] |

| Melting Point | 37-40°C | [5] |

| Purity | Typically ≥95-98% | |

| Storage Condition | 2-8°C, under inert atmosphere, keep in dark place | [5] |

Note: This product is a low melting point solid and may change state depending on the ambient environment.[5]

Synthetic Approach: A Conceptual Workflow

While multiple synthetic routes can be envisioned, the synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution and functional group interconversion steps on a simpler aniline or nitrobenzene precursor. A plausible, generalized approach involves selective halogenation and reduction steps. The choice of reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) is driven by their ability to provide controlled halogenation under milder conditions compared to diatomic halogens.

The following workflow illustrates a logical pathway for synthesizing such a molecule, emphasizing the strategic order of reactions to achieve the desired substitution pattern.

Caption: Conceptual workflow for the synthesis of a substituted aniline.

Exemplary Protocol: Synthesis of a Related Intermediate (2-Chloro-6-fluoroaniline)

To provide a tangible experimental context, we can examine a patented process for a structurally similar compound, 2-chloro-6-fluoroaniline, which is a key intermediate for the drug Lumiracoxib.[6] This process highlights the practical application of the principles discussed.

Step 1: Bromination of o-fluoroaniline

-

Add o-fluoroaniline and a solvent like DMF to a reaction vessel.

-

Cool the mixture to below 10°C while stirring.

-

Add N-bromosuccinimide (NBS) in batches to control the exothermic reaction. The molar ratio of aniline to NBS is critical, typically around 1:1.05 to 1:1.15.[6]

-

After the reaction is complete, pour the mixture into ice water and extract the aqueous layer with a solvent like ethyl acetate.

-

Wash and dry the combined organic phases to obtain the 4-bromo-2-fluoroaniline crude product.[6]

Step 2: Chlorination of the Intermediate

-

In a new reaction vessel, dissolve the 4-bromo-2-fluoroaniline crude product in DMF.

-

Heat the solution to approximately 60°C.

-

Add N-chlorosuccinimide (NCS) in portions.

-

Upon reaction completion, perform an aqueous workup similar to Step 1 to isolate the 4-bromo-2-chloro-6-fluoroaniline crude product.[6]

Step 3: Hydrogenation (Debromination)

-

Charge a high-pressure kettle (autoclave) with an organic solvent, a base (like triethylamine), the crude product from Step 2, and a 5wt% Palladium on Carbon (Pd/C) catalyst.

-

Heat the mixture to 50-60°C and carry out hydrogenation to selectively remove the bromine atom.[6]

-

After the reaction, process the mixture through filtration and purification to yield the final product, 2-chloro-6-fluoroaniline.[6]

Causality and Expertise:

-

Controlled Halogenation: Using NBS and NCS provides selectivity and avoids over-halogenation. The reaction temperature is kept low initially to manage the reaction rate.

-

Strategic Blocking: The bromo group is introduced first as a blocking group and is then removed in the final step. This strategy is often employed to direct subsequent substitutions to the desired positions.

-

Catalytic Hydrogenation: Pd/C is a standard and highly efficient catalyst for dehalogenation, particularly for removing bromine and iodine over chlorine, allowing for selective debromination.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a versatile building block. The presence of halogen atoms (Cl, F) and a methoxy group significantly influences the properties of the final active pharmaceutical ingredient (API) or agrochemical.

-

Pharmaceutical Synthesis: Halogenated anilines are precursors to a wide range of APIs, including anti-inflammatory agents, kinase inhibitors, and antibacterials.[3][4][7] The chloro and methoxy groups can play crucial roles in optimizing a drug's interaction with its biological target.[8] They can modulate lipophilicity, improve metabolic stability, and form specific halogen bonds or hydrogen bonds within a protein's binding pocket, thereby enhancing potency and selectivity.[8][9]

-

Agrochemical Formulations: This compound serves as an essential intermediate in the synthesis of modern herbicides and pesticides.[4] The specific substitution pattern is often engineered to confer target-specific activity and appropriate environmental persistence.

Quality Control and Structural Validation

Confirming the identity and purity of this compound is a non-negotiable step in any research or manufacturing workflow. This constitutes a self-validating system for the protocol. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the substitution pattern.

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the N-H stretches of the amine and C-O stretches of the methoxy ether.

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final product, ensuring it meets the stringent requirements for subsequent use (e.g., >98%).[3]

Safety, Handling, and Storage

As with any chemical intermediate, proper handling is paramount to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the following precautions are necessary.

-

Hazard Identification: While specific data for this exact molecule can be limited, structurally related compounds like 2-chloro-6-fluoroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[11] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[10]

-

First-Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10][12]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing immediately.[10][11]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[10]

-

In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[12]

-

-

Storage and Disposal: Store in a cool, dry, well-ventilated place in a tightly closed container.[10] Store locked up.[10] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully configured molecular structure offers a unique combination of reactivity and functionality, making it a sought-after intermediate for synthesizing complex and potent molecules. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating the next generation of pharmaceuticals and agrochemicals.

References

- PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline.

- LookChem.

- PubChem. 2-Chloro-6-fluoroaniline.

- DC Chemicals. The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. [Link]

- ChemUniverse. This compound [P41119]. [Link]

- MySkinRecipes. This compound. [Link]

- Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- DC Chemicals. Sourcing 2-Chloro-6-fluoroaniline: A Guide for Chemical Buyers. (2026-01-04). [Link]

- ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (2025-08-07). [Link]

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube, (2024-09-30). [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

2-Chloro-6-fluoro-3-methoxyaniline physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-fluoro-3-methoxyaniline

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key halogenated aniline derivative used in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's structural and physical characteristics. It details experimental protocols for the determination of these properties, emphasizing the scientific rationale behind the methodologies. The guide serves as an authoritative resource, consolidating critical data to support laboratory work, reaction planning, and safety assessments involving this compound.

Compound Identification and Molecular Structure

This compound is a substituted aniline that serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific arrangement of chloro, fluoro, and methoxy groups on the aniline ring imparts unique reactivity and properties.

Table 1: Compound Identifiers and Molecular Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1017777-58-0 | [1][2] |

| Molecular Formula | C₇H₇ClFNO | [1][2] |

| Molecular Weight | 175.59 g/mol |[1] |

To fully appreciate the spatial arrangement of its functional groups, the molecular structure is presented below. This structure is fundamental to understanding its chemical behavior and physical characteristics.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The data available for this compound is summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to yellow powder, crystals, or crystalline powder.[1] | The compound is a low melting point solid and may appear as a solid, liquid, or semi-solid depending on ambient temperature.[1] |

| Melting Point | 37-40°C (98.6-104°F).[1] | This narrow range suggests a relatively high purity. |

| Boiling Point | No data available. | N/A |

| Density | No data available. | N/A |

| Solubility | No data available in standard chemical databases. | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate based on its structure. |

| Storage Condition | 2-8°C.[1] | Refrigeration is recommended due to the low melting point. |

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using standardized, verifiable methods. The following section details the protocols for measuring the key physical characteristics of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a solid's purity. The capillary method is a precise and widely adopted technique.

Methodology Rationale: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The slow, controlled heating rate (1-2°C per minute) is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the thermometer, leading to a wider, inaccurate melting range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat the block rapidly to about 15-20°C below the expected melting point (37°C).

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature (T1) when the first drop of liquid appears.

-

Record the temperature (T2) when the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Understanding a compound's solubility is essential for choosing appropriate solvents for reactions, extractions, and purification techniques like recrystallization.

Methodology Rationale: This protocol assesses solubility by observing the dissolution of a small, measured amount of solute in a fixed volume of solvent at room temperature. The "like dissolves like" principle suggests that this aniline derivative will be more soluble in polar organic solvents than in nonpolar or highly polar aqueous solvents.

Step-by-Step Protocol:

-

Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Observation: Agitate each tube vigorously for 60 seconds. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The solid dissolves completely.

-

Partially Soluble: Some solid dissolves, but a significant portion remains.

-

Insoluble: No visible dissolution occurs.

-

-

Heating (Optional): Gently heat the tubes of solvents where the compound was partially soluble or insoluble to observe any change in solubility with temperature.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic and Safety Data

While not physical properties in the classical sense, spectroscopic data are indispensable for structural confirmation, and safety information is paramount for handling.

-

Spectroscopic Data: Vendor specifications indicate that the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra conform to the expected structure of this compound.[1] Researchers should always acquire their own spectra to verify the identity and purity of the material before use.

-

Safety and Handling: A Safety Data Sheet (SDS) should always be consulted before handling this chemical.[2][3][4] General precautions include handling in a well-ventilated area, using personal protective equipment (PPE) such as safety glasses and gloves, and avoiding the formation of dust.[2] Due to its low melting point, it should be stored in a cool, dry place under refrigeration (2-8°C) to maintain its solid state and stability.[1][2]

References

- 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem. PubChem.

- This compound - MySkinRecipes. MySkinRecipes.

- This compound Safety Data Sheets(SDS) lookchem. LookChem.

- Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem. PubChem.

- 2-chloro-6-fluoro-N-(oxan-3-ylmethyl)aniline | C12H15ClFNO - PubChem. PubChem.

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of 2-Chloro-6-fluoro-3-methoxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety with a Novel Reagent

In the landscape of pharmaceutical research and fine chemical synthesis, novel substituted anilines like 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0) represent critical building blocks. Their unique substitution patterns offer chemists new pathways to complex molecular targets. However, with novelty comes the responsibility of a rigorous and proactive safety assessment.

Comprehensive toxicological data for this compound is not yet widely published. In such instances, a Senior Application Scientist does not proceed with uncertainty. Instead, we employ a foundational principle of chemical safety: structure-activity relationship analysis . The known hazards of structurally analogous compounds—such as halogenated anilines—provide a robust predictive framework for establishing safe handling protocols.

This guide is structured to move beyond a simple recitation of data. It provides a causal analysis of the why behind each safety recommendation, grounding every protocol in established principles of toxicology and occupational hygiene. We will construct a presumed safety profile for this compound, enabling research and development to proceed with the highest degree of safety and scientific integrity.

Section 1: Physicochemical and Identity Profile

A precise understanding of a compound's identity is the bedrock of safety. Any ambiguity can lead to incorrect assumptions and inadequate precautions. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1017777-58-0 | [1][2][3] |

| Molecular Formula | C₇H₇ClFNO | [3] |

| Molecular Weight | 175.59 g/mol | [3] |

| Purity (Typical) | ≥95% | [3] |

| Synonyms | Not widely available |

Section 2: Predictive Hazard Analysis and GHS Classification

While a specific, validated Globally Harmonized System (GHS) classification for this compound is not available in public databases, we can infer a probable hazard profile based on its constituent functional groups: a chloro-fluoro-aniline core.

Anilines as a class are known for their potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood. Halogenation can exacerbate toxicity and introduce environmental hazards. For instance, related compounds like 2-Chloro-6-fluoroaniline and other chloroanilines are classified as toxic upon ingestion, dermal contact, and inhalation, and are often harmful to aquatic life.[4][5]

Based on these well-documented class effects, we will operate under the assumption that this compound presents the following hazards, warranting the corresponding GHS pictograms.

Sources

Navigating the Synthesis Landscape: A Technical Guide to 2-Chloro-6-fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the material safety, handling, and core chemical properties of 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0). As a crucial building block in contemporary pharmaceutical and agrochemical research, a comprehensive understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This guide moves beyond a simple recitation of data, offering insights into the causality behind safety protocols and handling procedures.

Chemical Identity and Core Properties

This compound is a substituted aniline derivative. Its unique arrangement of chloro, fluoro, and methoxy groups on the aniline ring imparts specific reactivity and properties that are valuable in synthetic chemistry. A clear understanding of its fundamental physical and chemical properties is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 1017777-58-0 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClFNO | [1] |

| Molecular Weight | 175.59 g/mol | [1] |

| Synonyms | 2-chloro-6-fluoro-3-methoxy-aniline | [4] |

Note: Comprehensive data on physical properties such as melting point, boiling point, and solubility are not consistently available in public literature, necessitating empirical determination under controlled laboratory conditions.

Hazard Identification and GHS Classification: A Proactive Approach

While some safety data sheets for this compound indicate that formal hazard pictograms and signal words are "no data available," other sources provide specific GHS classifications based on its chemical structure and expected reactivity.[4] A conservative approach, assuming the highest reasonable level of hazard, is the most responsible course of action for researchers.

Based on available data, the hazards associated with this compound are as follows:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

This classification necessitates stringent adherence to personal protective equipment (PPE) protocols and the use of engineering controls to minimize exposure.

Logical Flow for Hazard Assessment:

Caption: A decision workflow for responding to emergencies involving this compound.

Conclusion

This compound is a valuable reagent for scientific advancement, but its potential hazards demand respect and careful management. By understanding its chemical identity, recognizing its GHS classifications, and implementing robust safety protocols, researchers can confidently and safely utilize this compound in their work. The principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a strong safety culture in any research environment.

References

- Arctom Scientific. CAS NO. 1017777-58-0 | this compound. [Link]

- LookChem.

Sources

A Comprehensive Spectroscopic Analysis of 2-Chloro-6-fluoro-3-methoxyaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0), a substituted aniline derivative of significant interest in organic synthesis. As a crucial building block in the development of pharmaceutical and agrochemical compounds, unambiguous structural confirmation is paramount.[1] This document outlines the theoretical and practical aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We provide field-proven experimental protocols, present predicted data based on established principles of spectroscopy, and offer in-depth interpretations to guide researchers in their analytical workflows. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of this and similar molecules.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic amine. The precise arrangement of its chloro, fluoro, methoxy, and aniline functionalities dictates its reactivity and its ultimate utility in complex molecular architectures. Accurate spectroscopic analysis is therefore non-negotiable for confirming its identity and purity.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1017777-58-0 | [2] |

| Molecular Formula | C₇H₇ClFNO | [2] |

| Molecular Weight | 175.59 g/mol | [1] |

| Appearance | White to yellow powder or crystals | [1] |

| Melting Point | 37-40 °C (Low melting point solid) | [1] |

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing insights into molecular structure, connectivity, and conformation.

Experimental Protocol: ¹H NMR

-

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm. However, for anilines, the acidic amine protons (-NH₂) can undergo rapid exchange, leading to peak broadening. Using deuterated dimethyl sulfoxide (DMSO-d₆) can mitigate this by forming hydrogen bonds, resulting in a sharper -NH₂ signal. The choice depends on the specific information sought by the researcher.

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

-

Predicted ¹H NMR Data and Interpretation

Disclaimer: The following data is a prediction based on established substituent effects and is intended as a guide for spectral interpretation.

The structure contains three distinct types of protons: two aromatic, two amine, and three methoxy protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 6.85 - 7.00 | d | ~ 8.0 - 9.0 | 1H | Ar-H (H-4) |

| ~ 6.60 - 6.75 | d | ~ 8.0 - 9.0 | 1H | Ar-H (H-5) |

| ~ 4.10 | br s | N/A | 2H | -NH ₂ |

| ~ 3.88 | s | N/A | 3H | -OCH ₃ |

-

Aromatic Region (δ 6.60 - 7.00): The two aromatic protons on the ring (H-4 and H-5) are adjacent and will split each other into doublets. H-4 is deshielded relative to H-5 due to the influence of the adjacent methoxy group.

-

Amine Protons (δ ~4.10): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methoxy Protons (δ ~3.88): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of a molecule. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Experimental Protocol: ¹³C NMR

The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are different, requiring a wider spectral width (~220 ppm) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

Disclaimer: The following data is a prediction based on established substituent effects and is intended as a guide for spectral interpretation.

The molecule has 7 unique carbon atoms. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents. Carbons directly bonded to heteroatoms (N, O, Cl, F) will show the most significant shifts.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~ 150-155 (d, ¹JCF ≈ 240 Hz) | C-6 | Directly attached to fluorine; large one-bond C-F coupling. |

| ~ 145-150 | C-3 | Attached to the electronegative oxygen of the methoxy group. |

| ~ 135-140 (d, ²JCF ≈ 15 Hz) | C-1 | Attached to the amine group and coupled to fluorine (two bonds away). |

| ~ 120-125 | C-5 | Aromatic CH carbon. |

| ~ 115-120 (d) | C-2 | Attached to chlorine; its shift is also influenced by C-F coupling. |

| ~ 110-115 | C-4 | Aromatic CH carbon. |

| ~ 56 | -OC H₃ | Typical shift for a methoxy carbon attached to an aromatic ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol: KBr Pellet Method

-

Rationale for Method: The Potassium Bromide (KBr) pellet method is a robust technique for analyzing solid samples.[4][5] It avoids solvent interference peaks and provides a high-quality spectrum. The key to a good pellet is ensuring the KBr is perfectly dry to prevent a broad O-H absorption band from obscuring the 3000-3600 cm⁻¹ region.[3]

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

-

Step-by-Step Methodology:

-

Drying: Ensure the spectroscopic grade KBr powder is thoroughly dried in an oven at ~110°C for several hours and cooled in a desiccator.

-

Mixing: In an agate mortar and pestle, combine ~1-2 mg of the sample with ~100-200 mg of the dried KBr.[3]

-

Grinding: Grind the mixture until it is a fine, homogeneous powder. This minimizes light scattering.

-

Pellet Formation: Transfer the powder to a pellet press die and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[3]

-

Spectral Acquisition: Place the pellet in the spectrometer's sample holder, collect a background spectrum, and then collect the sample spectrum.

-

Predicted FT-IR Data and Interpretation

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1100 - 1000 | C-O-C Symmetric Stretch | Aryl Ether |

| 1350 - 1250 | C-F Stretch | Aryl Fluoride |

| 800 - 600 | C-Cl Stretch | Aryl Chloride |

-

Key Diagnostic Peaks: The most characteristic peaks for this molecule are the double N-H stretching bands between 3350-3450 cm⁻¹, confirming the primary amine.[6] The strong C-O stretching bands around 1250 cm⁻¹ are indicative of the aryl ether, and the C-halogen stretches will be found in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards a molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragmentation pattern provides structural clues.[7]

Experimental Protocol: EI-MS

-

Methodology:

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution into a GC-MS system.

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam.

-

Analysis: The resulting ions are accelerated, separated by their m/z ratio in a mass analyzer (e.g., a quadrupole), and detected.

-

Predicted Mass Spectrum Data and Interpretation

-

Molecular Ion (M⁺•): The molecular weight is 175.59. The mass spectrum will show a molecular ion peak at m/z 175 .

-

Isotopic Pattern: The presence of one chlorine atom is definitively confirmed by the M+2 peak . Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a peak at m/z 177 with an intensity that is approximately one-third (32%) of the m/z 175 peak. This isotopic signature is a crucial validation point.

-

Predicted Fragmentation: Fragmentation of organic ions follows predictable pathways, often involving the loss of small, stable neutral molecules or radicals.[8][9]

Table 5: Predicted Key Fragments in EI-Mass Spectrum

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

| 177 | [C₇H₇³⁷ClFNO]⁺• | M+2 Isotope Peak |

| 175 | [C₇H₇³⁵ClFNO]⁺• | Molecular Ion (M⁺•) |

| 160 | [C₆H₄ClFNO]⁺• | Loss of •CH₃ |

| 140 | [C₇H₇FNO]⁺• | Loss of •Cl |

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise location of substituents. FT-IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and aryl ether moieties. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of chlorine through its characteristic isotopic pattern. The integrated application of these methods, guided by the protocols and interpretations presented in this guide, provides a robust and validated system for the characterization of this important synthetic building block.

References

- BenchChem. (n.d.). Application Note: Characterization of Aniline Formaldehyde Resins using FTIR and DSC. Benchchem.

- Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines.

- Bol. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines.

- Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- MDPI. (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.

- NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Guidechem. (n.d.). This compound (CAS No. 1017777-58-0) SDS.

- Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra.

- MySkinRecipes. (n.d.). This compound.

- Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectra.

- ChemicalBook. (n.d.). 2-Chloroaniline(95-51-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Fluoroaniline(348-54-9) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-Chloroaniline - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Spectral Maze: An In-depth Technical Guide to the NMR Analysis of 2-Chloro-6-fluoro-3-methoxyaniline

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Spectral Analysis of the Novel Compound 2-Chloro-6-fluoro-3-methoxyaniline.

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted aniline, presents a unique and complex analytical challenge due to the interplay of its various functional groups. This technical guide, designed for researchers and professionals in drug development, offers a deep dive into the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By leveraging predictive modeling and established spectroscopic principles, this document provides a comprehensive framework for understanding its nuanced spectral features.

Introduction: The Structural Significance of this compound

Substituted anilines are a cornerstone in the synthesis of a wide array of bioactive molecules and functional materials. The specific substitution pattern of this compound, featuring a chlorine atom, a fluorine atom, and a methoxy group on the aniline core, imparts distinct electronic and steric properties. These characteristics are critical in modulating molecular interactions and, consequently, the compound's efficacy and safety in potential applications. Accurate and unambiguous structural confirmation via NMR spectroscopy is the foundational step in its developmental pipeline.

Predicted ¹H NMR Spectral Analysis

Due to the absence of publicly available experimental spectra for this compound, we have employed advanced computational methods to predict its ¹H NMR spectrum. These predictions are grounded in established theoretical models and provide a robust basis for interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H4 | 7.15 | Doublet of doublets (dd) | ortho J(H4-H5) = 9.0, meta J(H4-F) = 2.5 | 1H |

| H5 | 6.85 | Triplet of doublets (td) | ortho J(H5-H4) = 9.0, ortho J(H5-F) = 9.0, meta J(H5-Cl) ≈ 0 | 1H |

| NH₂ | 4.50 | Broad singlet (br s) | - | 2H |

| OCH₃ | 3.90 | Singlet (s) | - | 3H |

Rationale Behind the Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum reveals a complex aromatic region, a broad signal for the amine protons, and a sharp singlet for the methoxy group.

-

Aromatic Protons (H4 and H5): The protons on the aromatic ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-donating amino and methoxy groups, and the electron-withdrawing chloro and fluoro groups, create a nuanced electronic environment. H4 is predicted to be the most downfield of the aromatic protons due to the combined deshielding effects of the adjacent chloro and methoxy groups. Its multiplicity as a doublet of doublets arises from coupling to the adjacent H5 proton and a longer-range coupling to the fluorine atom. The H5 proton is predicted to be a triplet of doublets, resulting from coupling to the adjacent H4 proton and the fluorine atom.

-

Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and dependent on factors such as solvent, concentration, and temperature. A broad singlet around 4.50 ppm is a reasonable prediction in a non-protic solvent like CDCl₃.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet at approximately 3.90 ppm.

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) |

| C1 (C-NH₂) | 145.0 | Doublet | ³J(C1-F) ≈ 3-5 |

| C2 (C-Cl) | 118.0 | Doublet | ²J(C2-F) ≈ 20-25 |

| C3 (C-OCH₃) | 150.0 | Doublet | ³J(C3-F) ≈ 2-4 |

| C4 | 115.0 | Doublet | ⁴J(C4-F) ≈ 1-3 |

| C5 | 110.0 | Doublet | ³J(C5-F) ≈ 8-10 |

| C6 (C-F) | 155.0 | Doublet | ¹J(C6-F) ≈ 240-260 |

| OCH₃ | 56.0 | Singlet | - |

Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are spread over a wide range, reflecting the diverse electronic environments created by the substituents.

-

Aromatic Carbons: The carbon atom directly bonded to the fluorine atom (C6) is predicted to have the largest chemical shift and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) in the range of 240-260 Hz.[1] The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), which are invaluable for definitive assignments.[1] The carbons bearing the amino (C1) and methoxy (C3) groups are expected to be significantly downfield due to the electronegativity of the attached heteroatoms. The carbon attached to the chlorine atom (C2) will also be deshielded.

-

Methoxy Carbon: The carbon of the methoxy group is anticipated to resonate around 56.0 ppm, a typical value for methoxy groups attached to an aromatic ring.

Advanced NMR Experiments for Structural Confirmation

While 1D ¹H and ¹³C NMR provide foundational data, a comprehensive structural elucidation of this compound necessitates the use of 2D NMR techniques.

Homonuclear Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment would definitively establish the connectivity between the aromatic protons H4 and H5 through the observation of a cross-peak.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons (C4-H4 and C5-H5) and the methoxy group (OCH₃ carbon to its protons).

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for assigning the quaternary carbons. For instance, correlations from the methoxy protons to C3, and from the aromatic protons to the surrounding quaternary carbons, would solidify the entire structural assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment provides information about through-space proximity of protons. For this compound, a NOESY spectrum could reveal correlations between the methoxy protons and the H4 proton, confirming their spatial relationship.

Experimental Protocols

To acquire high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. For studies involving the amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which often results in sharper NH signals.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, especially in the complex aromatic region.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds to ensure full relaxation of the protons.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

Relaxation delay: 2 seconds.

-

Logical Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

Caption: A logical workflow for the complete NMR spectral assignment of this compound.

Conclusion

The NMR spectral analysis of this compound is a multifaceted task that requires a synergistic approach, combining 1D and 2D NMR techniques with a solid understanding of the structural and electronic effects of its substituents. This in-depth guide, leveraging predictive data, provides a robust framework for researchers to confidently elucidate and confirm the structure of this and other similarly complex molecules, thereby accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.

References

- PubChem. 2-Chloro-6-fluoro-3,5-dimethoxyaniline.

- ChemUniverse. This compound [P41119]. [Link]

- ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

- ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

- Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- PubChem. 2-Fluoro-3-methoxyaniline.

- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]

- Chen, Z., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.

- dos Santos, G. V. S., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1083391. [Link]

- Chemistry LibreTexts. 15.

- nmrshiftdb2. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- YouTube.

- Mestrelab Research. Download NMR Predict. [Link]

- Chemaxon. NMR Predictor. [Link]

- ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

- Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

- MySkinRecipes. This compound. [Link]